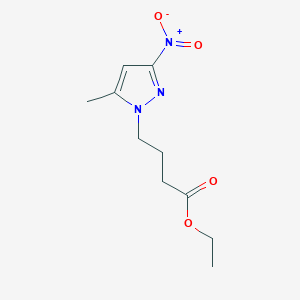
ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C10H15N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.
Reduction: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes[][3].
作用機序
The mechanism of action of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site .
類似化合物との比較
Similar Compounds
- Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate
- Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate
- Ethyl 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoate
Uniqueness
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(5-methyl-3-nitropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLLNFCICSHZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)
![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)
![N-(4-ethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2804997.png)
![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)



![ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate](/img/structure/B2805005.png)

![2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2805008.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)
